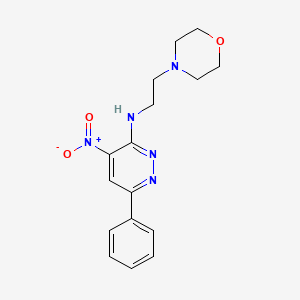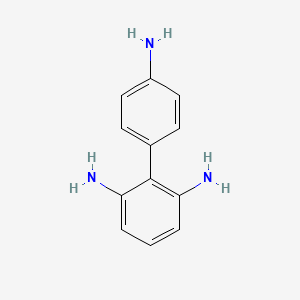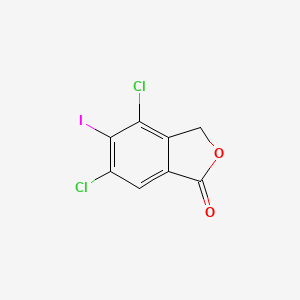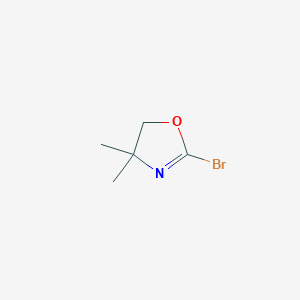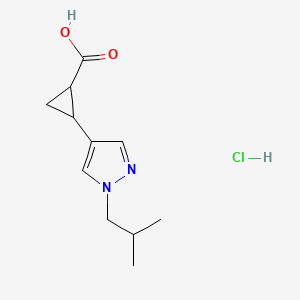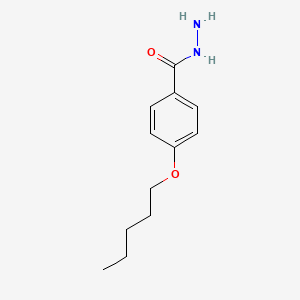
4-Pentoxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 4-Pentoxybenzohydrazide typically involves the reaction of 4-pentoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The general reaction scheme is as follows:
4-Pentoxybenzoic acid+Hydrazine hydrate→this compound+Water
The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
4-Pentoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The hydrazide group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-Pentoxybenzohydrazide has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: This compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Pentoxybenzohydrazide involves its interaction with specific molecular targets. It can act as a Bronsted acid, donating a proton to an acceptor (Bronsted base). This interaction can lead to various biological effects, depending on the specific target and pathway involved . For example, its antimicrobial activity may result from its ability to disrupt microbial cell membranes or inhibit essential enzymes.
類似化合物との比較
4-Pentoxybenzohydrazide can be compared with other similar compounds, such as:
4-Hydroxybenzhydrazide: This compound has a hydroxyl group instead of a pentoxy group.
4-Methoxybenzhydrazide: This compound has a methoxy group instead of a pentoxy group.
The uniqueness of this compound lies in its pentoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
4-pentoxybenzohydrazide |
InChI |
InChI=1S/C12H18N2O2/c1-2-3-4-9-16-11-7-5-10(6-8-11)12(15)14-13/h5-8H,2-4,9,13H2,1H3,(H,14,15) |
InChIキー |
ZJYYDMKIBGAUCA-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


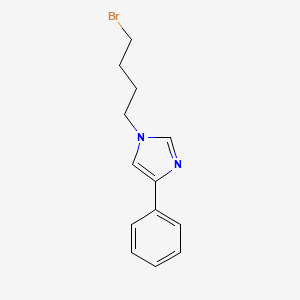
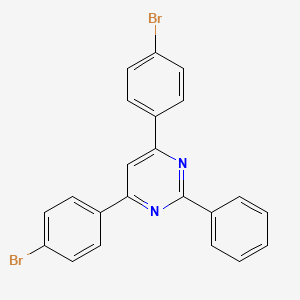
![N-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13889034.png)
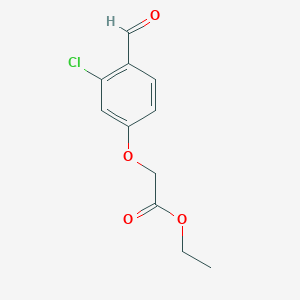
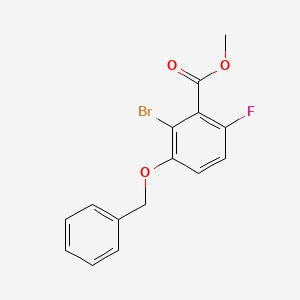
![2-ethyl-3-oxo-N-[2-(2-thienyl)ethyl]butanamide](/img/structure/B13889062.png)
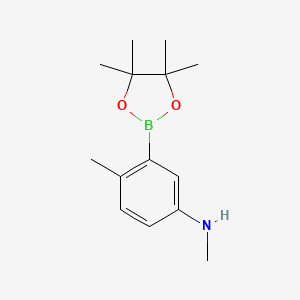
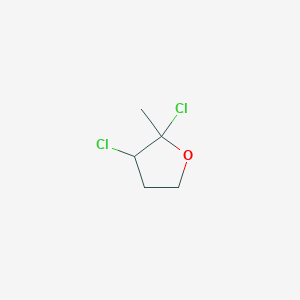
![3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13889079.png)
